molecular formula C11H15Cl2N3 B7855872 N-((6-chloro-1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride

N-((6-chloro-1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride

Cat. No.: B7855872
M. Wt: 260.16 g/mol
InChI Key: LTNKUHNEYNZCBZ-UHFFFAOYSA-N
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Description

N-((6-chloro-1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its potential biological and therapeutic applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-chloro-1H-benzo[d]imidazole and propan-2-amine.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the imidazole ring with propan-2-amine under acidic conditions.

  • Purification: The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the imidazole ring.

  • Substitution: Nucleophilic substitution reactions are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Acidic conditions are typically employed for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the imidazole ring.

  • Substitution Products: Substituted derivatives with different nucleophiles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the biological context, but it often involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Imidazole: A basic heterocyclic compound with similar structure and properties.

  • Indole: Another heterocyclic compound with potential biological applications.

  • Quinoxaline: A compound with a similar ring structure but different functional groups.

Properties

IUPAC Name

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3.ClH/c1-7(2)13-6-11-14-9-4-3-8(12)5-10(9)15-11;/h3-5,7,13H,6H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNKUHNEYNZCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC2=C(N1)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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